N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-15-8-10-18(14-20(15)23-12-4-7-21(23)24)22-27(25,26)19-11-9-16-5-2-3-6-17(16)13-19/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODYJDBRDBHTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene-2-sulfonamide core. This can be achieved through sulfonation of naphthalene followed by amination. The pyrrolidinone moiety is then introduced via a condensation reaction with 4-methyl-3-aminophenylpyrrolidinone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted sulfonamides with different functional groups.
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the naphthalene ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest structural analogs include sulfonamide derivatives with aromatic or heterocyclic substituents. A notable example is 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid (reported in ), which features a phenylpropanoic acid group instead of the pyrrolidinone-containing phenyl moiety. Key differences include:
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a naphthalene core, a sulfonamide group, and a pyrrolidinone moiety. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C22H24N2O2S
- Molecular Weight : Approximately 396.46 g/mol
The presence of both the naphthalene and pyrrolidinone structures contributes to its biological activity, particularly in enzyme inhibition.
This compound primarily acts as an inhibitor of carbonic anhydrase enzymes . These enzymes play crucial roles in physiological processes such as acid-base balance and respiration. The compound's structural characteristics allow it to effectively bind to the active sites of these enzymes, leading to their inhibition.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, compounds similar to this compound were tested against several bacterial strains, showing effective inhibition at varying concentrations.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 15 | 32 |
| This compound | S. aureus | 18 | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer), HT29 (colon cancer), and M21 (skin melanoma). The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.0 |
| HT29 | 4.5 |
| M21 | 6.0 |
These results indicate that this compound possesses significant potential as an anticancer agent.
Study on Anticancer Activity
In a notable study published in Cancer Research, the effects of this compound on tumor growth were assessed using chick chorioallantoic membrane (CAM) assays. The compound inhibited angiogenesis and tumor growth comparably to established anticancer drugs like combretastatin A4.
Structure–Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analyses have been conducted to understand the influence of molecular modifications on biological activity. These studies suggest that variations in the pyrrolidine moiety significantly affect the compound's efficacy as an enzyme inhibitor and anticancer agent.
Q & A
Q. What are the recommended methods for synthesizing and characterizing N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide?
Synthesis typically involves coupling reactions between naphthalene-2-sulfonyl chloride and substituted aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF). Characterization requires multi-modal techniques:
- IR Spectroscopy : To confirm sulfonamide (-SO₂NH-) and pyrrolidinone (C=O) functional groups.
- NMR (¹H and ¹³C) : To verify substituent positions and hydrogen bonding (e.g., intramolecular NH···O interactions stabilizing the structure).
- X-ray Crystallography : For definitive structural elucidation, particularly to resolve steric effects from the 4-methyl and pyrrolidinone groups .
Q. How can researchers assess the compound's solubility and stability for in vitro assays?
- Solubility : Use shake-flask methods in solvents like DMSO (for stock solutions) and PBS (for biological assays). Adjust pH to mimic physiological conditions.
- Stability : Monitor via HPLC under varying temperatures (4°C, 25°C) and light exposure. Degradation products can be identified using LC-MS .
Q. What biological targets are associated with this sulfonamide derivative?
The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Additionally, the pyrrolidinone group may interact with eukaryotic enzymes like carbonic anhydrase or kinases, suggesting potential antimicrobial and anticancer applications .
Q. Which analytical techniques are critical for purity assessment?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water).
- Elemental Analysis : Confirm stoichiometry (C, H, N, S).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
Advanced Questions
Q. How can structural ambiguities in the pyrrolidinone-phenyl linkage be resolved?
Advanced X-ray crystallography using SHELXL (for refinement) and SHELXS (for phase solving) is recommended. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model torsional angles and hydrogen-bonding networks, corroborating experimental data .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced target affinity?
- Substituent Modification : Replace the 4-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme binding.
- Scaffold Hybridization : Integrate the pyrrolidinone ring into quinazoline or indole scaffolds to exploit π-π stacking with hydrophobic enzyme pockets.
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
Q. How can contradictions between solubility and biological activity data be addressed?
- Prodrug Design : Introduce ester or phosphate groups to improve aqueous solubility, which are cleaved in vivo.
- Co-crystallization Studies : Resolve if poor solubility arises from crystal packing vs. intrinsic hydrophobicity.
- Molecular Dynamics (MD) Simulations : Predict solvation free energy and aggregation tendencies .
Q. What in silico tools predict metabolic pathways and toxicity profiles?
- ADMET Predictors : Use SwissADME or pkCSM to estimate CYP450 metabolism, bioavailability, and hepatotoxicity.
- DEREK Nexus : Identify structural alerts (e.g., sulfonamide-related hypersensitivity).
- Molecular Docking (AutoDock Vina) : Screen for off-target interactions with hERG channels or serum albumin .
Q. How can the compound’s interaction with macromolecular targets be validated experimentally?
Q. What protocols quantify the compound in biological matrices like plasma?
- LC-MS/MS : Use deuterated internal standards (e.g., D₅-labeled analog) for precision. Validate per ICH guidelines (linearity: R² > 0.99; LOQ ≤ 1 ng/mL).
- Protein Precipitation : Acetonitrile extraction followed by centrifugation (14,000 rpm, 10 min) to remove plasma proteins .
Tables
Q. Table 1. Key Physicochemical Properties
| Property | Method/Value | Reference |
|---|---|---|
| Molecular Weight | 378.42 g/mol (calculated) | [4] |
| LogP | 3.2 (Predicted, ChemAxon) | [17] |
| Aqueous Solubility (25°C) | 12 µg/mL (HPLC) | [4] |
Q. Table 2. Common Synthetic By-Products
| By-Product | Mitigation Strategy |
|---|---|
| Des-methyl derivative | Use excess methylating agent |
| Sulfone oxidation product | Control reaction temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
